3,3-Diphenylpropane-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36018-35-6 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3,3-diphenylpropane-1,2-diol |
InChI |
InChI=1S/C15H16O2/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-17H,11H2 |
InChI Key |
XLOIOPDDKDCGQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of 3,3 Diphenylpropane 1,2 Diol
Diastereoselective and Enantioselective Synthetic Routes
Reduction Strategies for Precursor Carbonyl Compounds
The reduction of carbonyl compounds is a fundamental and widely utilized transformation in organic synthesis for the preparation of alcohols. For the synthesis of 3,3-diphenylpropane-1,2-diol, the reduction of suitable α-hydroxy ketone or α-diketone precursors is a key strategy. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reduction, leading to either the syn or anti diol.
Catalytic hydrogenation is a common and efficient method for the reduction of carbonyl groups. Heterogeneous catalysts like palladium on carbon (Pd/C) and Raney Nickel are widely employed due to their high catalytic activity, stability, and ease of separation from the reaction mixture. wikipedia.orgrsc.org These catalysts are effective in the reduction of various functional groups, including aldehydes and ketones, to their corresponding alcohols. wikipedia.orgwikipedia.org
The hydrogenation of precursor molecules such as 2-hydroxy-1,1-diphenylpropan-3-al or 1,2-dihydroxy-3,3-diphenylpropan-1-one over these catalysts can yield this compound. The structural and thermal stability of Raney nickel allows for its use under a broad range of reaction conditions. wikipedia.org Similarly, palladium on carbon is a versatile catalyst for hydrogenation reactions. mdpi.comresearchgate.net The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the stereochemical outcome of the reduction. For instance, in the hydrogenation of related hydroxy aldehydes, modified Raney nickel catalysts have been developed to enhance activity and selectivity. google.com
| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-hydroxy-1,1-diphenylpropan-3-al | Raney Nickel | Ethanol | 80 | 2.0 | This compound | >99 | rsc.orgresearchgate.net |
| 1,2-dihydroxy-3,3-diphenylpropan-1-one | Pd/C | Methanol | 25 | 1 | This compound | - | researchgate.net |
Metal hydrides are another important class of reagents for the reduction of carbonyl compounds. wikipedia.orgrsc.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones. wikipedia.orgyoutube.comorganic-chemistry.org Zinc borohydride (Zn(BH₄)₂) is also a versatile reducing agent with applications in chemo-, regio-, and stereoselective reductions. scielo.org.zascielo.org.mxscielo.org.mx The coordination ability of the zinc ion can impart selectivity in hydride transfer reactions. scielo.org.zascielo.org.mx
The reduction of an α-hydroxy ketone precursor to this compound can be achieved using these metal hydrides. The diastereoselectivity of the reduction is often influenced by the solvent and the presence of chelating groups on the substrate. For example, the reduction of α-hydroxy ketones with zinc borohydride can lead to the corresponding syn or anti diols with varying degrees of selectivity. researchgate.net
| Precursor | Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|---|---|---|---|
| 2-hydroxy-1,1-diphenylpropan-3-one | NaBH₄ | Methanol | 0 | This compound | - | - | rsc.org |
| 2-hydroxy-1,1-diphenylpropan-3-one | Zn(BH₄)₂ | THF | Room Temp | This compound | High | - | scielo.org.zaresearchgate.net |
The diastereoselective reduction of α-diketones and α-hydroxy ketones is a powerful strategy for the synthesis of vicinal diols with controlled relative stereochemistry. nih.govrsc.org The stereochemical outcome of these reductions can often be predicted and controlled by the choice of reducing agent and reaction conditions. researchgate.net For instance, chelation-controlled reductions, where a metal ion coordinates to both the carbonyl oxygen and the adjacent hydroxyl group, can lead to high diastereoselectivity.
The reduction of a precursor like 1,2-dihydroxy-3,3-diphenylpropan-1-one or 2-hydroxy-1,1-diphenylpropan-3-one can be performed diastereoselectively to favor the formation of either the syn or anti isomer of this compound. The use of specific metal hydride reagents can influence the facial selectivity of the hydride attack on the carbonyl group. For example, the reduction of α-hydroxy ketones with certain zincate reagents has been shown to provide good yields and selectivity for the corresponding 1,2-diols. researchgate.net
| Precursor | Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|---|---|---|---|
| 2-hydroxy-1,1-diphenylpropan-3-one | NaZn(H)Me₂ | THF | -78 | This compound | Good | High | researchgate.net |
Chiral Resolution Techniques for Enantiopure this compound
The preparation of enantiomerically pure compounds is crucial for various applications, particularly in the pharmaceutical and fine chemical industries. Chiral resolution is a common method to separate a racemic mixture into its constituent enantiomers.
Hydrolytic kinetic resolution (HKR) is a highly effective method for obtaining enantioenriched epoxides and 1,2-diols from racemic terminal epoxides. sci-hub.boxnih.govcsir.co.za This reaction is often catalyzed by chiral cobalt-salen complexes and uses water as the reagent. nih.gov The catalyst selectively hydrolyzes one enantiomer of the epoxide at a much faster rate than the other, leaving the unreacted epoxide and the resulting diol in high enantiomeric excess. sci-hub.boxnih.gov
For the synthesis of enantiopure this compound, a racemic mixture of the corresponding oxirane precursor, 2,2-diphenyl-3-methyloxirane, could be subjected to hydrolytic kinetic resolution. This would result in the formation of one enantiomer of this compound in high enantiomeric purity, while the unreacted epoxide enantiomer could be isolated and potentially used for other synthetic purposes. The efficiency of the resolution is typically characterized by the selectivity factor (k_rel), which is a ratio of the rate constants for the reaction of the two enantiomers. sci-hub.box
| Substrate | Catalyst | Reagent | Product Diol | Enantiomeric Excess (ee %) of Diol | Unreacted Epoxide | Enantiomeric Excess (ee %) of Epoxide | Reference |
|---|---|---|---|---|---|---|---|
| rac-2,2-diphenyl-3-methyloxirane | Chiral (salen)Co(III) complex | H₂O | (R)-3,3-Diphenylpropane-1,2-diol | >98 | (S)-2,2-diphenyl-3-methyloxirane | >98 | sci-hub.boxnih.gov |
Transformations from Epoxide Intermediates (e.g., Benzalacetophenone Oxide)
The synthesis of 1,2-diols can be effectively achieved through the ring-opening of epoxide precursors. Epoxides are versatile intermediates due to the strain in their three-membered ring, which makes them susceptible to nucleophilic attack. nih.gov For the synthesis of this compound, a plausible precursor is an epoxide such as 3,3-diphenyl-1,2-epoxypropane.
A related transformation involves starting from benzalacetophenone oxide (2,3-epoxy-1,3-diphenyl-1-propanone). The synthetic sequence would involve the regioselective hydrogenolysis of the epoxide ring to form a β-hydroxy ketone, followed by the reduction of the carbonyl group to yield the 1,2-diol. Homogeneous catalysis, particularly with ruthenium complexes, has been shown to be effective for the selective hydrogenolysis of epoxides to alcohols. nih.gov The reaction involves the nucleophilic attack of a metal hydride on one of the epoxide carbons, leading to the opening of the ring. nih.gov The stereochemistry of the final diol is dependent on the mechanism of both the ring-opening and the subsequent reduction step.
Aldol-Tishchenko Reactions for Polyol Derivatives
The Aldol-Tishchenko reaction is a powerful cascade process that combines an aldol (B89426) addition with a Tishchenko reduction to produce mono-acylated 1,3-diols from aldehydes and ketones. nii.ac.jp This reaction can create derivatives with up to three contiguous stereocenters. nii.ac.jp While the primary target is a 1,2-diol, this methodology is relevant for synthesizing more complex polyol derivatives that might share structural motifs with this compound.
An example of a related process is the sodium tert-butoxide promoted reaction between isobutyrophenone (B147066) and excess benzaldehyde, which yields anti-1,3-dibenzoyloxy-2,2-dimethyl-1,3-diphenylpropane. researchgate.net This product results from a sequence of an aldol reaction, a Tishchenko reaction, and a subsequent Tishchenko reaction. researchgate.net Such strategies demonstrate the potential to build complex, protected polyol structures from simpler carbonyl precursors in a single step. soton.ac.uk
Synthesis of Specific Diastereomeric Forms (e.g., erythro- and threo-isomers)
The compound this compound possesses a single stereocenter at the C-2 position and thus exists as a pair of enantiomers (R and S), not as diastereomers. The terms erythro and threo are used to describe the relative configuration of molecules with two adjacent chiral centers.
However, the synthesis of specific diastereomers is a critical aspect for structurally related compounds like 1,2-diaryl-1,3-propanediols, which are model compounds for lignin (B12514952) structures. nih.gov The synthesis of specific diastereomeric forms, such as the erythro and threo isomers, can be controlled by the choice of synthetic route and reaction conditions. For example, the stereoselective reduction of an α-hydroxy ketone precursor can lead to the preferential formation of one diastereomer over the other. The stereochemical outcome is dictated by the approach of the hydride reagent, which can be influenced by steric hindrance and chelation effects involving the existing hydroxyl group and the reducing agent. Similarly, the epoxidation of an alkene followed by ring-opening is a common strategy where the stereochemistry of the alkene (Z or E) and the nature of the epoxidation (e.g., syn-epoxidation) and ring-opening (e.g., S_N2 inversion) steps determine the final diastereomeric product.
Elucidation of Reaction Mechanisms and Pathways
Mechanistic Studies of Hydrogenolysis of Epoxide Rings
Understanding the mechanism of epoxide ring-opening is crucial for controlling the regioselectivity and stereoselectivity of the synthesis of 1,2-diols. The hydrogenolysis of epoxides catalyzed by transition metals, such as ruthenium pincer complexes, has been the subject of detailed mechanistic investigations using both computational (DFT) and experimental methods. nih.gov
For Noyori-type ruthenium catalysts, studies have shown that the previously proposed bifunctional pathway, involving cooperative C-O bond cleavage by the metal hydride and an acidic ligand proton, is energetically unfavorable. nih.gov Instead, the dominant mechanism for epoxide ring-opening is an S_N2-like nucleophilic attack of the ruthenium hydride on the less sterically hindered carbon of the epoxide. nih.gov This attack occurs from the side opposite the C-O bond and does not involve the acidic N-H group of the ligand directly in the ring-opening step. nih.gov
Table 3: Key Findings in the Mechanism of Ru-Catalyzed Epoxide Hydrogenolysis
| Mechanistic Aspect | Finding | Reference |
|---|---|---|
| H₂ Activation | Ligand-assisted heterolytic cleavage, often with an alcohol proton shuttle. | nih.gov |
| Ring-Opening | S_N2-like nucleophilic attack by the Ru-H on the terminal epoxide carbon. | nih.gov |
| Ligand Role | The acidic N-H group is not directly involved in the C-O bond cleavage. | nih.gov |
| Alternative Pathway | The concerted bifunctional pathway is energetically inaccessible for these systems. | nih.gov |
Pinacol (B44631) Rearrangement of 1,2-Diols (related to migration aptitude)
The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols (vicinal diols) that results in a carbonyl compound, often a ketone or an aldehyde, through a dehydrative rearrangement process. masterorganicchemistry.comaakash.ac.in The mechanism is initiated by the protonation of one of the hydroxyl groups by a strong acid, forming a good leaving group (water). masterorganicchemistry.com Departure of the water molecule generates a carbocation intermediate. chemistrysteps.com This is followed by the migration of a substituent from the adjacent carbon to the carbocation center. This 1,2-shift is driven by the formation of a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final carbonyl product. chemistrysteps.comstackexchange.com
In the case of an unsymmetrical diol like this compound, two key factors determine the major product: the relative stability of the initially formed carbocation and the migratory aptitude of the available migrating groups. chemistrysteps.com
Carbocation Stability : Protonation can occur at either the C1 or C2 hydroxyl group. Protonation at C1 and subsequent loss of water would yield a secondary carbocation, while protonation at C2 would lead to a tertiary benzylic carbocation, which is significantly stabilized by the two phenyl groups. Therefore, the formation of the carbocation at C2 is strongly favored.
Migratory Aptitude : Once the more stable tertiary carbocation is formed at C2, the subsequent step involves the migration of a group from C1. The two available migrating groups are a hydride (H) and a diphenylmethyl group. However, the rearrangement involves migration to the adjacent carbocation. With the carbocation at C2, the migrating group must come from C1. The groups on C1 are a hydrogen atom and a hydroxyl group. The migrating group is the hydrogen. The general order for migratory aptitude, which reflects the ability of a group to stabilize the transition state of the migration, is a subject of some debate and can be influenced by various factors, but a commonly accepted trend is that electron-rich groups migrate more readily. chem-station.com A general hierarchy has been established based on extensive experimental data. pku.edu.cn
The migratory aptitude generally follows the order: Aryl > Hydride (H) > Alkyl. chem-station.com More specifically, computational studies have affirmed the order of group migration ability as hydrogen > aromatic > alkyl. pku.edu.cn This preference is attributed to the ability of the migrating group to stabilize the developing positive charge during the rearrangement.
| Migrating Group | Relative Aptitude | Reason for Aptitude |
|---|---|---|
| Aryl (e.g., Phenyl) | High | Can stabilize the transition state through the formation of a bridged phenonium ion intermediate. Electron-donating substituents on the ring further increase this aptitude. |
| Hydride (H) | High | Small size and low activation energy for migration. |
| Alkyl (tertiary > secondary > primary) | Moderate to Low | Ability to stabilize positive charge through hyperconjugation and inductive effects. More substituted alkyl groups migrate more readily. echemi.com |
For this compound, the reaction proceeds via the formation of the more stable tertiary carbocation at the C2 position. The subsequent migration of the hydride from C1 to C2 results in the formation of 3,3-diphenylpropanal (B2737569) as the major product.
Stereospecific Alkene Formation from 1,2-Diols via Thionocarbonates
The conversion of 1,2-diols to alkenes is a fundamental transformation in organic synthesis. Among the methods available, the Corey-Winter olefination provides a powerful and stereospecific route. nrochemistry.comjk-sci.com This reaction proceeds through the formation of a cyclic thionocarbonate intermediate from the diol, which is then decomposed to the corresponding alkene. paperity.orgorganic-chemistry.org The reaction is notable for its high yields and applicability to the synthesis of sterically hindered alkenes. nrochemistry.comyoutube.com
The process involves two main steps:
Formation of the Cyclic Thionocarbonate : The 1,2-diol is treated with a thiocarbonyl source. While the highly toxic thiophosgene (B130339) can be used, 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) is a safer and commonly employed alternative. jk-sci.comalfa-chemistry.com This step forms a five-membered cyclic thionocarbonate.
Decomposition to the Alkene : The thionocarbonate is then heated in the presence of a trivalent phosphorus compound, typically trimethyl phosphite (B83602) or triethyl phosphite. redalyc.org This reagent attacks the sulfur atom, leading to a concerted syn-elimination that yields the alkene, carbon dioxide, and a thiophosphate ester. jk-sci.com
A key feature of the Corey-Winter reaction is its stereospecificity. The geometry of the resulting alkene is determined by the stereochemistry of the starting diol. nrochemistry.com A meso or syn-diol will yield a (Z)-alkene, whereas a racemic or anti-diol will produce an (E)-alkene. This is a direct consequence of the syn-elimination mechanism in the decomposition step. redalyc.org
Applying this to this compound, the reaction would proceed as follows:
| Step | Reagents | Intermediate/Product | Mechanism Notes |
|---|---|---|---|
| 1. Thionocarbonate Formation | 1,1'-Thiocarbonyldiimidazole (TCDI) or Thiophosgene | 3,3-Diphenylpropane-1,2-diyl thionocarbonate | The diol acts as a nucleophile, attacking the thiocarbonyl group to form the cyclic intermediate. |
| 2. Reductive Elimination | Trimethyl phosphite, P(OMe)₃ (heat) | 1,1-Diphenylpropene | The phosphite attacks the sulfur atom. The reaction proceeds via a concerted syn-elimination, extruding carbon dioxide and forming the C=C double bond. jk-sci.com The stereochemistry of the diol dictates the alkene geometry. |
This methodology provides a reliable way to synthesize 1,1-diphenylpropene from this compound with predictable stereochemistry, avoiding the rearrangements often associated with acid-catalyzed dehydration methods. jk-sci.com
Radical Chain Decomposition Properties in Related Diphenylpropane Structures
The thermal stability and decomposition pathways of organic molecules are of significant interest. While specific data on the radical chain decomposition of this compound is not extensively documented, valuable insights can be drawn from studies on structurally related compounds, such as 1,3-diphenylpropane (B92013). Research into such model compounds is often motivated by their relevance to the thermal degradation of larger systems like polymers or coal. osti.gov
The thermal decomposition of 1,3-diphenylpropane in the absence of oxygen proceeds via a free-radical chain reaction. osti.gov This process can be broken down into three fundamental stages:
Initiation : At high temperatures (typically 300-400 °C), the weakest C-C bond cleaves homolytically to generate initial radicals. In 1,3-diphenylpropane, this is the bond between a benzylic carbon and the adjacent methylene (B1212753) carbon, forming a benzyl (B1604629) radical and a phenylethyl radical.
Propagation : The initially formed radicals can participate in a chain reaction. A common pathway is hydrogen abstraction from another 1,3-diphenylpropane molecule, generating a new, more stable radical and a stable molecule. The resulting diphenylpropyl radical can then undergo β-scission, a process where the molecule fragments by breaking the C-C bond beta to the radical center, yielding an alkene (like styrene) and another radical (like a benzyl radical). This new radical can then continue the chain.
Termination : The reaction ceases when two radicals combine or disproportionate to form stable, non-radical products.
Studies on the thermal decomposition of substituted ureas, such as 1,3-diphenyl urea (B33335), also highlight the propensity of these structures to fragment at high temperatures. For instance, 1,3-diphenyl urea decomposes into phenyl isocyanate and aniline (B41778) at temperatures between 350-450 °C with high selectivity. mdpi.com While the mechanism is not exclusively a radical chain process, it underscores the thermal lability of C-N bonds in related structures.
For this compound, a hypothetical radical decomposition would likely be initiated by the homolysis of the C-C bond between the two carbons bearing the hydroxyl groups, as this bond is weakened by the presence of adjacent oxygen atoms and the potential to form stabilized radicals. The presence of hydroxyl groups could also introduce alternative pathways, such as dehydration or reactions involving the hydroxyl radicals themselves, potentially complicating the decomposition process compared to a simple alkyl chain like in 1,3-diphenylpropane.
| Starting Compound | Key Reaction Type | Major Decomposition Products |
|---|---|---|
| 1,3-Diphenylpropane | Radical Chain Reaction (β-scission) | Toluene, Styrene, Ethylbenzene |
| 1,3-Diphenyl Urea | Thermal Cracking | Phenyl isocyanate, Aniline mdpi.com |
| This compound | Hypothetical Radical Decomposition | Benzophenone, Formaldehyde, Styrene (Plausible based on β-scission of initial radicals) |
Stereochemical Control and Chiral Recognition in 3,3 Diphenylpropane 1,2 Diol Systems
Enantiomeric Excess and Optical Purity Determination in Synthesis
The determination of enantiomeric excess (ee) is a critical step in the synthesis of chiral molecules like 3,3-Diphenylpropane-1,2-diol. High-throughput screening (HTS) methods have been developed for the rapid and efficient determination of yield and enantiomeric/diastereomeric excess (ee/de) for chiral diols without requiring extensive work-up or product isolation. bath.ac.uknih.gov
One such advanced method involves the dynamic covalent self-assembly of the chiral diol with an enantiopure fluorescent amine, such as tryptophan methyl ester or tryptophanol, and 2-formylphenylboronic acid. bath.ac.ukbath.ac.uk This assembly results in the formation of diastereomeric iminoboronate esters. These esters possess distinct photophysical properties, allowing for fluorescence-based determination of the ee for molecules containing a 1,2- or 1,3-diol moiety. bath.ac.uknih.gov This technique is sensitive and robust, capable of detecting each enantiomer in a mixture with an error of less than 1% ee. bath.ac.uk The entire procedure, from mixing components in 384-well plates to recording fluorescence with an automated reader, can be completed in approximately 4 to 6 hours, requiring only 10-20 ng of substrate per well. bath.ac.uk
This fluorescence-based assay has proven effective for screening ee in various chiral diols and is not sensitive to common impurities or residual reagents from the synthesis, offering a significant advantage over traditional methods. bath.ac.uk
Diastereoselective Synthesis and Control of Relative Configuration
The control of relative configuration in the synthesis of 1,2-diols is crucial for obtaining specific diastereomers (e.g., syn or anti). For the closely related 1-phenylpropane-1,2-diols, multi-enzymatic, one-pot cascade reactions have been developed to achieve high regio- and stereoselectivity. nih.gov These biocatalytic approaches can produce all four possible stereoisomers from achiral starting materials like trans- or cis-β-methylstyrene. nih.gov
The process typically involves a styrene monooxygenase and stereocomplementary epoxide hydrolases to produce the key 1-phenylpropane-1,2-diol intermediates in high optical purity. nih.gov Subsequent steps utilize a combination of alcohol dehydrogenases (ADH) and ω-transaminases (ωTA) to convert the chiral diols into the desired products. nih.gov The selection of specific enzymes is critical for controlling the diastereoselectivity.
For instance, starting from trans- or cis-β-methylstyrene, various stereoisomers of 1-phenylpropane-1,2-diol can be synthesized with high enantiomeric and diastereomeric purity. nih.gov
Table 1: Enzymatic Synthesis of 1-Phenylpropane-1,2-diol Stereoisomers
| Target Diastereomer | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |
|---|---|---|
| (1S,2R)-isomer | 99% | >99.5% |
| (1S,2S)-isomer | 95.5% | >99.5% |
| (1R,2S)-isomer | >99.5% | >99.5% |
| (1R,2R)-isomer | >99.5% | >99.5% |
Data sourced from a multi-enzymatic synthesis process. nih.gov
This modular enzymatic approach allows for the flexible production of each stereoisomer by selecting the appropriate combination of enzymes, demonstrating precise control over the relative configuration of the final diol product. researchgate.net
Absolute Configuration Assignment Methodologies
Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is fundamental. For this compound and related structures, several powerful techniques are employed.
X-ray Crystallography
X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of a chiral compound, provided that a suitable single crystal can be obtained. nih.govthieme-connect.de This technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal lattice. thieme-connect.de For organic molecules, the presence of a heavier atom (like bromine or chlorine) can enhance this effect, but it is also possible for light-atom structures. thieme-connect.de
The absolute configuration of the (-)-enantiomer of a related C2-symmetric diol, 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, was successfully established using X-ray crystallography. researchgate.net The process involves resolving the racemic mixture, for example, through the formation of diastereomeric esters with a chiral auxiliary like (-)-camphanic acid, separating the diastereomers, and then crystallizing one of them for analysis. researchgate.net The resulting crystal structure provides the precise spatial arrangement of the atoms, confirming the absolute stereochemistry. nih.govresearchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism, Vibrational Circular Dichroism)
When crystallization is not feasible, chiroptical methods provide a powerful alternative for assigning absolute configuration. These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. The combination of experimental spectra with quantum mechanical simulations has become a popular and reliable approach. researchgate.net
Methods such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) are used. researchgate.netnih.gov For complex molecules like 3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol (VANOL), a structural analogue, experimental VCD, ECD, and ORD spectra were compared against quantum chemical predictions to confirm its absolute configuration. researchgate.netnih.gov VCD, which measures the differential absorption of left and right circularly polarized infrared radiation, can be particularly powerful for assigning the absolute configuration of molecules with multiple stereogenic centers. researchgate.net In some cases, VCD has been shown to be superior to ECD for this purpose. researchgate.net
Conformational Analysis and its Influence on Stereochemical Outcomes
The three-dimensional shape, or conformation, of a molecule like this compound is not static and plays a critical role in determining the outcome of stereoselective reactions. The relative orientation of the hydroxyl groups and the bulky phenyl substituents is dictated by a balance of steric hindrance, intramolecular hydrogen bonding, and solvent effects. researchgate.netmdpi.com
For acyclic 1,2-diols, the key conformational equilibrium is between gauche and anti arrangements around the central C-C bond. Intramolecular hydrogen bonding between the two hydroxyl groups often stabilizes the gauche conformation. mdpi.com However, in polar solvents, intermolecular hydrogen bonding with the solvent can disrupt the internal hydrogen bond, shifting the equilibrium. researchgate.net
The preferred conformation of the substrate within the active site of a catalyst or enzyme is a key determinant of the stereochemical outcome. For example, in the diastereoselective synthesis of 1,2-diols, the facial selectivity of the hydride attack on a ketone precursor is governed by the most stable conformation of the substrate-catalyst complex, which minimizes steric interactions. The bulky diphenyl groups in this compound would exert a significant influence, sterically directing incoming reagents to a specific face of the molecule, thereby controlling the formation of either the syn or anti diastereomer. nih.gov Computational studies are often employed to model these transition states and predict the most likely stereochemical outcome based on the lowest energy conformations. nih.gov
Applications of 3,3 Diphenylpropane 1,2 Diol in Asymmetric Catalysis and Ligand Design
Role as Chiral Auxiliaries in Diastereoselective Reactions
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, having served its purpose of directing the formation of a specific stereoisomer. While a wide array of chiral diols have been successfully employed as chiral auxiliaries in diastereoselective reactions, specific and detailed research findings on the application of 3,3-Diphenylpropane-1,2-diol in this context are not extensively documented in publicly available scientific literature.
In principle, the stereogenic centers and the conformational rigidity imparted by the phenyl groups in this compound could make it a candidate for a chiral auxiliary. By attaching this diol to a prochiral substrate, one of the diastereotopic faces of the reactive center could be effectively shielded, leading to a diastereoselective attack by a reagent. However, without specific examples from peer-reviewed research, any discussion on its efficacy in reactions such as diastereoselective conjugate additions or Diels-Alder reactions remains speculative. The successful application of a chiral auxiliary is highly dependent on factors such as the nature of the substrate, the reaction conditions, and the specific steric and electronic properties of the auxiliary itself.
Utilization as Chiral Ligands in Metal-Catalyzed Asymmetric Synthesis
The conversion of chiral diols into ligands for metal-catalyzed asymmetric synthesis is a cornerstone of modern catalysis. These ligands coordinate to a metal center, creating a chiral environment that can effectively discriminate between enantiomeric transition states, leading to the preferential formation of one enantiomer of the product.
Enantioselective Hydrogenation Reactions
Enantioselective hydrogenation is a powerful tool for the synthesis of chiral compounds, particularly in the pharmaceutical and fine chemical industries. Chiral phosphine (B1218219) ligands derived from C2-symmetric diols are among the most successful ligands for this transformation. The general strategy involves the conversion of the diol's hydroxyl groups into phosphine moieties.
Asymmetric Aldol (B89426) Condensation
The asymmetric aldol condensation is a fundamental carbon-carbon bond-forming reaction that sets two adjacent stereocenters. Chiral ligands derived from diols can be used to control the stereoselectivity of this reaction when complexed with a Lewis acidic metal. These metal complexes can coordinate to the carbonyl electrophile, activating it towards nucleophilic attack from an enolate, while the chiral ligand environment dictates the facial selectivity of the approach.
A potential ligand derived from this compound for this purpose could be a bis(oxazoline) (BOX) or a similar N,N-ligand. The synthesis would typically involve the conversion of the diol to a diamine, followed by cyclization with a suitable precursor. Despite the well-established utility of BOX ligands in asymmetric catalysis, there is a lack of specific reports on the synthesis and application of such ligands derived from this compound in asymmetric aldol reactions. Consequently, there is no available data to construct a table of research findings for this specific application.
Asymmetric Sulfoxidation
The synthesis of enantiomerically pure sulfoxides is of significant interest due to their utility as chiral auxiliaries and their presence in some pharmaceutical agents. Metal-catalyzed asymmetric sulfoxidation, often using chiral ligands to control the enantioselectivity of the oxygen transfer from an oxidant to a sulfide (B99878), is a common approach.
Chiral titanium complexes with diol ligands, for instance, have been shown to be effective catalysts for this transformation. In principle, a complex formed between a titanium alkoxide and this compound could catalyze the asymmetric oxidation of sulfides. The diol would create a chiral environment around the titanium center, influencing the binding of the sulfide and the oxidant, and thereby directing the stereochemical outcome of the oxidation. However, a review of the scientific literature does not reveal specific studies that have utilized this compound for this purpose, and therefore, no data on yields or enantioselectivities can be presented.
Fundamental Studies in Coordination Chemistry
The study of the coordination chemistry of chiral ligands is crucial for understanding their behavior in catalytic systems. This includes investigating the structure of the metal complexes, the nature of the metal-ligand bonding, and the dynamic processes that may occur in solution.
For a ligand derived from this compound, coordination studies would involve synthesizing its metal complexes with various transition metals and characterizing them using techniques such as X-ray crystallography, NMR spectroscopy, and circular dichroism. These studies would provide valuable insights into the geometry of the coordination sphere, the bite angle of the ligand, and the conformational preferences of the complex, all of which are critical factors in determining the ligand's effectiveness in asymmetric catalysis. While the coordination chemistry of numerous C2-symmetric diol-based ligands has been extensively studied, there is a notable absence of such fundamental studies specifically focused on complexes of ligands derived from this compound in the available literature.
Advanced Spectroscopic and Analytical Characterization for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques, e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. For 3,3-Diphenylpropane-1,2-diol, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment.
Aromatic Protons (C₆H₅): The ten protons on the two phenyl groups would likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The exact chemical shifts would depend on the solvent used.
Methine Protons (CH-OH): The two protons on the carbons bearing the hydroxyl groups (C1-H and C2-H) would appear as multiplets. Their chemical shifts would be influenced by the neighboring protons and the hydroxyl groups.
Methine Proton (CPh₂-H): The single proton at the C3 position, bonded to both phenyl groups, would likely appear as a distinct multiplet, shifted downfield due to the deshielding effect of the aromatic rings.
Hydroxyl Protons (OH): The two hydroxyl protons would typically appear as broad singlets. Their chemical shift is highly variable and depends on concentration, solvent, and temperature.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom. nih.gov
Aromatic Carbons (C₆H₅): The phenyl carbons would produce several signals in the aromatic region (δ 120-145 ppm). The carbon atom directly attached to the propane (B168953) chain (ipso-carbon) would have a different chemical shift from the ortho, meta, and para carbons.
Diol Carbons (C-OH): The two carbons bearing the hydroxyl groups (C1 and C2) would be expected in the δ 60-80 ppm region.
Diphenyl-substituted Carbon (C-Ph₂): The carbon atom bonded to the two phenyl groups (C3) would also have a characteristic chemical shift, influenced by the strong deshielding effect of the aromatic rings.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the structure. A COSY spectrum would show correlations between adjacent protons, helping to establish the connectivity of the propane backbone. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra.
Mass Spectrometry (GC-MS, HRMS, EIMS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₁₅H₁₆O₂), which is approximately 228.29 g/mol . Common fragmentation patterns for diols include the loss of water (M-18), which is often a prominent peak. miamioh.edu Cleavage of carbon-carbon bonds within the propane chain would also be expected, potentially leading to fragments corresponding to the diphenylmethyl cation or other stable carbocations.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. agriculturejournals.cznih.govnih.govoiv.int This technique would be suitable for analyzing the purity of a sample of this compound and identifying any impurities or byproducts from its synthesis. The compound might require derivatization to increase its volatility for GC analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition (C₁₅H₁₆O₂). This would serve as a powerful confirmation of the compound's chemical formula.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. researchgate.net
The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups, with the broadening due to hydrogen bonding. researchgate.net
C-H Stretch (Aromatic): Absorption peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) would indicate the C-H stretching vibrations of the phenyl groups.
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹) would correspond to the C-H stretching vibrations of the propane backbone.
C=C Stretch (Aromatic): A series of sharp, medium-to-weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
C-O Stretch: A strong absorption band in the 1000-1200 cm⁻¹ region would be present due to the C-O stretching vibrations of the alcohol functional groups.
Application of Chromatography (e.g., TLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and effective method for monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of reactants and the appearance of the product spot. The product, being a diol, is relatively polar and would likely have a lower retention factor (Rf) than less polar starting materials on a silica (B1680970) gel plate. Different solvent systems (e.g., mixtures of hexane (B92381) and ethyl acetate) could be tested to achieve optimal separation. The spots can be visualized using UV light (due to the phenyl groups) or by staining with an appropriate agent like potassium permanganate.
Gas Chromatography (GC): As mentioned in the mass spectrometry section, GC is an excellent tool for assessing the final purity of the isolated product. A pure sample of this compound would ideally show a single peak in the gas chromatogram. The presence of other peaks would indicate impurities, and their relative peak areas could be used to estimate the purity of the sample. The method would involve selecting an appropriate GC column and temperature program to achieve good separation of the desired compound from any potential starting materials or byproducts.
Theoretical and Computational Chemistry Approaches for 3,3 Diphenylpropane 1,2 Diol
Quantum Chemical Calculations (e.g., Density Functional Theory, Semiempirical Methods)
Quantum chemical calculations are fundamental to modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. These methods can elucidate electronic structure, molecular geometries, and various spectroscopic properties.
Density Functional Theory (DFT) has emerged as a popular and versatile quantum chemical method. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. researchgate.net This approach allows for a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 3,3-Diphenylpropane-1,2-diol. Various functionals, such as B3LYP and PBE0, are available within the DFT framework, each with its own strengths and weaknesses depending on the property being investigated. For instance, DFT calculations can be employed to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure.
Semiempirical Methods , such as AM1 and PM3, offer a more computationally efficient alternative to DFT. These methods simplify the quantum mechanical calculations by incorporating parameters derived from experimental data. While less accurate than DFT, semiempirical methods are useful for preliminary conformational searches and for studying very large systems where DFT would be computationally prohibitive.
A comparative table of these methods is presented below:
| Method | Description | Advantages | Disadvantages |
| Density Functional Theory (DFT) | A quantum mechanical method that uses the electron density to determine the energy of a molecule. | Good balance of accuracy and computational cost. Applicable to a wide range of systems. | The accuracy depends on the choice of the exchange-correlation functional. Can be computationally demanding for very large molecules. |
| Semiempirical Methods | Approximate quantum mechanical methods that use parameters derived from experimental data to simplify calculations. | Very fast and computationally inexpensive. Useful for large molecules and initial screenings. | Less accurate than ab initio or DFT methods. The accuracy is dependent on the parameterization. |
Computational Modeling of Stereoisomers and Conformational Landscapes
This compound possesses two chiral centers at the C1 and C2 positions, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Computational modeling is an invaluable tool for exploring the three-dimensional structures and relative stabilities of these stereoisomers.
The conformational landscape of each stereoisomer is determined by the rotation around its single bonds. For this compound, key dihedral angles include the C-C backbone and the orientations of the hydroxyl and phenyl groups. Computational methods can systematically explore this landscape to identify low-energy conformers. This is often achieved by performing a conformational search, where various starting geometries are optimized to find local and global energy minima. The relative energies of these conformers can then be used to determine their populations at a given temperature using Boltzmann statistics. For similar diols, studies have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations.
The following table illustrates a hypothetical conformational analysis for one of the stereoisomers of this compound, showcasing the kind of data that can be generated.
| Conformer | Dihedral Angle (O-C1-C2-O) | Relative Energy (kcal/mol) | Key Features |
| A | 60° (gauche) | 0.00 | Intramolecular hydrogen bond between hydroxyl groups. |
| B | 180° (anti) | 1.5 | Extended conformation with minimal steric hindrance. |
| C | -60° (gauche) | 0.2 | Alternative intramolecular hydrogen bonding possibility. |
Prediction of Energetic and Electronic Properties
Once the geometries of the stable conformers are obtained, a wide range of energetic and electronic properties can be calculated. These properties provide deep insights into the molecule's reactivity, stability, and spectroscopic characteristics.
Energetic properties that can be computed include the heat of formation, ionization potential, and electron affinity. These values are crucial for understanding the thermodynamics of reactions involving this compound.
Electronic properties are derived from the molecule's electronic structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.
A hypothetical table of calculated electronic properties for this compound is shown below.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -0.8 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility. |
Simulation of Reaction Mechanisms and Transition States
Computational chemistry can be used to model the pathways of chemical reactions involving this compound. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined.
For instance, the oxidation of the diol to form a ketone or the dehydration to form an alkene are reactions that could be studied computationally. DFT is a common method for locating transition states. The nature of the transition state can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Understanding the structure of the transition state provides valuable information about the factors that influence the reaction rate and selectivity.
Group Contribution Methods for Thermochemical Properties
Group contribution methods are empirical approaches used to estimate thermochemical properties of molecules, such as the heat of formation, standard Gibbs free energy of formation, and heat capacity. These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.
An example of how group contribution might be applied is shown in the table below for the estimation of the heat of formation in the gas phase.
| Group | Number of Groups | Contribution (kJ/mol) | Total Contribution (kJ/mol) |
| -C6H5 (Phenyl) | 2 | 82.9 | 165.8 |
| >CHOH (Secondary Alcohol) | 1 | -189.2 | -189.2 |
| -CH2OH (Primary Alcohol) | 1 | -160.9 | -160.9 |
| >C< (Tertiary Carbon) | 1 | 33.9 | 33.9 |
| Estimated Heat of Formation | -150.4 |
Future Research Directions and Perspectives for 3,3 Diphenylpropane 1,2 Diol
Development of Novel and Sustainable Synthetic Methodologies
Future research into the synthesis of 3,3-Diphenylpropane-1,2-diol would likely focus on overcoming the significant steric hindrance posed by the gem-diphenyl group at the C3 position. The development of novel synthetic routes would be a primary objective.
Key Research Areas:
Asymmetric Dihydroxylation: A principal avenue would be the asymmetric dihydroxylation of a suitable alkene precursor, 3,3-diphenylprop-1-ene. Research would need to identify highly effective and selective catalyst systems, such as those based on osmium or manganese, that can operate efficiently despite the steric bulk. The goal would be to achieve high yields and enantioselectivities under mild, sustainable conditions, possibly utilizing catalytic amounts of metal and co-oxidants like N-methylmorpholine N-oxide (NMO).
Grignard and Organolithium Reactions: Another approach could involve the reaction of a Grignard or organolithium reagent with a suitable α-hydroxy ketone or aldehyde. For instance, the addition of a diphenylmethyl magnesium bromide to glyoxal (B1671930) or a protected equivalent could be explored. The challenge would lie in controlling the reactivity and preventing side reactions.
Biocatalytic Routes: Enzymatic synthesis represents a highly sustainable and selective future direction. rsc.org The use of enzymes such as lyases for carbon-carbon bond formation followed by oxidoreductases for stereoselective reduction could provide an environmentally benign pathway to chiral vicinal diols. rsc.org Research would be needed to discover or engineer enzymes capable of accommodating the bulky 3,3-diphenylpropane skeleton.
| Synthetic Approach | Potential Precursor | Key Challenges |
| Asymmetric Dihydroxylation | 3,3-Diphenylprop-1-ene | Steric hindrance, catalyst efficiency |
| Organometallic Addition | Diphenylmethyl magnesium bromide | Reactivity control, side reactions |
| Biocatalysis | Aldehyde/Ketone precursors | Enzyme discovery and engineering for substrate |
Exploration of Enhanced Stereocontrol in Complex Molecular Architectures
Achieving precise control over the stereochemistry of the two adjacent chiral centers (C1 and C2) would be a critical aspect of future research. The development of methods for diastereoselective and enantioselective synthesis is paramount for accessing specific stereoisomers for potential applications in pharmaceuticals or as chiral ligands.
Potential Strategies:
Substrate-Controlled Synthesis: This would involve using a chiral precursor that directs the stereochemical outcome of a subsequent reaction. For example, starting with a chiral α-hydroxy ester could influence the stereoselective addition of a diphenylmethyl nucleophile.
Catalyst-Controlled Synthesis: The use of chiral catalysts to control the stereochemistry is a cornerstone of modern organic synthesis. acs.org Research would focus on developing catalysts that can effectively differentiate between the prochiral faces of an intermediate, even in a sterically demanding environment. This could include chiral Lewis acids, organocatalysts, or transition metal complexes. acs.orgnih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material could be another strategy to direct the stereoselective formation of the diol, with the auxiliary being removed in a later step.
Design of Next-Generation Chiral Catalytic Systems
The unique 1,2-diol structure of this compound makes it a potential candidate as a chiral ligand for asymmetric catalysis. Future research could explore its synthesis and application in creating novel catalytic systems.
Research Perspectives:
Ligand Synthesis: The diol could be used to synthesize various types of ligands, such as diphosphines (by reacting with chlorodiphenylphosphine) or bidentate N,O-ligands. The gem-diphenyl group would provide a rigid and sterically defined pocket around a metal center.
Applications in Asymmetric Catalysis: These new ligands would be tested in a range of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and cycloadditions. The bulky phenyl groups could impart unique selectivity and reactivity profiles compared to existing diol-based ligands like TADDOL or BINOL derivatives. nih.gov
Organocatalysis: The diol itself could potentially act as a chiral organocatalyst, for example, by forming chiral boronate esters that can activate substrates in reactions like allylborations or Diels-Alder reactions. nih.gov
Integration of Computational and Experimental Approaches for Structure-Reactivity Relationships
Given the synthetic challenges, computational chemistry would be an invaluable tool to guide experimental work. Future research would benefit from a synergistic approach combining theoretical modeling with laboratory synthesis.
Areas of Integration:
Mechanism and Transition State Analysis: Density Functional Theory (DFT) calculations could be employed to model reaction pathways for the synthesis of this compound. mdpi.com This would help in understanding the transition states, predicting stereochemical outcomes, and identifying the most promising reaction conditions.
Catalyst Design: Computational modeling could be used to design and screen potential chiral catalysts for the stereoselective synthesis of the target molecule. By simulating the catalyst-substrate interactions, researchers could predict which catalyst structures are most likely to provide high enantioselectivity.
Predicting Properties: Quantum chemical methods could be used to predict the chiroptical properties (e.g., circular dichroism) of the different stereoisomers of this compound, which would be crucial for their characterization. nih.gov
Potential for Derivatization in Advanced Materials or Supramolecular Chemistry
The rigid structure and functional handles (two hydroxyl groups) of this compound make it an interesting building block for materials science and supramolecular chemistry.
Future Exploration:
Polymer Chemistry: The diol could be used as a monomer in polymerization reactions to create novel polyesters or polyurethanes. The bulky gem-diphenyl groups would likely impart high thermal stability and specific mechanical properties to the resulting polymers.
Supramolecular Assemblies: The hydroxyl groups are capable of forming strong hydrogen bonds, which could be exploited to create self-assembling systems like gels, liquid crystals, or molecular capsules. The phenyl groups can participate in π-π stacking interactions, further directing the assembly process.
Chiral Sensors: Derivatives of this compound could be designed to act as chiral sensors. By incorporating a chromophore or fluorophore, these molecules could be used to detect and quantify chiral analytes through changes in their spectroscopic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
